molecular formula C13H7F3O2 B12068002 4',3,5-Trifluorobiphenyl-4-carboxylic acid

4',3,5-Trifluorobiphenyl-4-carboxylic acid

Katalognummer: B12068002
Molekulargewicht: 252.19 g/mol
InChI-Schlüssel: BCYLWDQNPXVFCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H7F3O2 and a molecular weight of 252.19 g/mol It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4’, 3, and 5 positions, and a carboxylic acid group is attached at the 4 position

Vorbereitungsmethoden

The synthesis of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing fluorinated biphenyl derivatives.

Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

4’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4’,3,5-Trifluorobiphenyl-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4’,3,5-Trifluorobiphenyl-4-carboxylic acid include other fluorinated biphenyl derivatives, such as:

The uniqueness of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated biphenyls.

Eigenschaften

Molekularformel

C13H7F3O2

Molekulargewicht

252.19 g/mol

IUPAC-Name

2,6-difluoro-4-(4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H7F3O2/c14-9-3-1-7(2-4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18)

InChI-Schlüssel

BCYLWDQNPXVFCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.